Thalifoline

Overview

Description

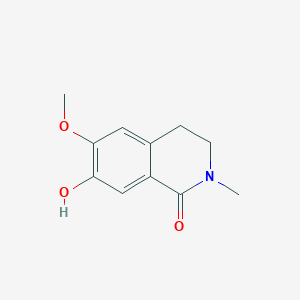

Thalifoline is an isoquinoline alkaloid that has been identified in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalifoline can be synthesized through the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam using Magic Methyl. Additionally, the regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid is employed .

Industrial Production Methods: The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes multiple steps of purification and characterization to meet the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: Thalifoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

Thalifoline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of thalifoline involves its interaction with specific molecular targets. It is known to inhibit fungal growth by interfering with the cell wall synthesis of fungi. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymatic processes within the fungal cells .

Comparison with Similar Compounds

- Corypalline

- Cherylline

- N-methylcorydaldine

- Liriodenine

Comparison: Thalifoline is unique among these compounds due to its specific antifungal properties and the particular synthetic routes used for its production. While other isoquinoline alkaloids like corypalline and cherylline share some structural similarities, this compound’s distinct chemical reactions and applications set it apart .

Biological Activity

Thalifoline, an isoquinoline alkaloid primarily derived from the plant Thalictrum minus var. adiantifolium, has garnered attention for its diverse biological activities. Its chemical formula is C₁₁H₁₃N₁O₃, and it features a complex structure characterized by a 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one backbone. This article explores the biological activities of this compound, highlighting its potential therapeutic applications and summarizing relevant research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which may protect cells from oxidative stress. Research indicates that it can reduce oxidative damage, particularly in brain cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Neuroprotective Properties

The neuroprotective effects of this compound have been a focal point in recent studies. It has been shown to:

- Inhibit neuronal apoptosis : this compound may prevent programmed cell death in neurons, thereby preserving cognitive function.

- Enhance neurotrophic factors : It potentially increases levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.

These properties position this compound as a promising candidate for further research in the context of neuroprotection.

Anti-Cancer Potential

Preliminary studies suggest that this compound may possess anti-cancer properties . It has demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve:

- Induction of apoptosis : this compound could trigger apoptotic pathways in cancer cells.

- Inhibition of tumor growth : Early findings suggest it may hinder the proliferation of certain cancer cell types.

Comparative Analysis with Other Isoquinoline Alkaloids

This compound shares structural similarities with other isoquinoline alkaloids, which have been studied for various biological activities. The following table summarizes some key compounds for comparison:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Corypalline | C₁₁H₁₅N₁O₃ | Antimicrobial | Exhibits stronger antibacterial effects than this compound |

| Cherylline | C₁₁H₁₃N₁O₄ | Antioxidant | Contains additional hydroxyl group enhancing antioxidant activity |

| Noroxyhydrastinine | C₁₂H₁₅N₂O₂ | Anticancer | Shows selective cytotoxicity against specific cancer cell lines |

This compound's unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability in treated groups compared to controls.

- Anti-Cancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µg/mL, showcasing its potential as an anti-cancer agent .

- Oxidative Stress Model : In animal models, administration of this compound improved markers of oxidative stress and reduced ulcer formation, indicating its protective effects on gastrointestinal health .

Properties

IUPAC Name |

7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKMGEQXTYQXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176208 | |

| Record name | Thalifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21796-15-6 | |

| Record name | 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21796-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.